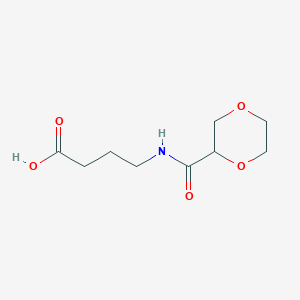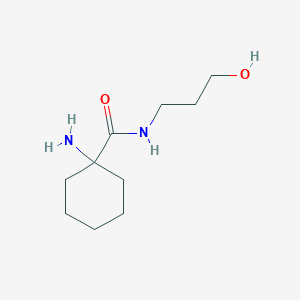![molecular formula C12H13N3O3 B7541176 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. IPA-3 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to inhibit cancer cell growth and induce cell death. CK2 is also involved in the regulation of the immune response and the phosphorylation of tau protein in neurodegenerative disorders. The inhibition of CK2 by this compound results in the downregulation of its downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to inhibit cancer cell growth and induce cell death. In inflammation, this compound has been shown to reduce inflammation by inhibiting the immune response. In neurodegenerative disorders, this compound has been shown to reduce tau hyperphosphorylation, which is a hallmark of these disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid is its specificity for CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid. One direction is to study its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of CK2, which could have better therapeutic potential. Finally, the development of new methods for the delivery of this compound could help to overcome its low solubility in water and improve its efficacy.
Synthesis Methods
The synthesis of 2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid involves the condensation reaction of 2-bromoacetophenone with imidazo[1,2-a]pyridine-2-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield this compound. The overall yield of the synthesis is approximately 30%.
Scientific Research Applications
2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to inhibit cancer cell growth and induce cell death. In inflammation, CK2 is involved in the regulation of the immune response, and its inhibition by this compound has been shown to reduce inflammation. In neurodegenerative disorders, CK2 is involved in the regulation of tau protein phosphorylation, and its inhibition by this compound has been shown to reduce tau hyperphosphorylation.
properties
IUPAC Name |
2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(12(17)18)13-11(16)6-9-7-15-5-3-2-4-10(15)14-9/h2-5,7-8H,6H2,1H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWIWSHWIGKQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CN2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)
![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)

![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)

![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)